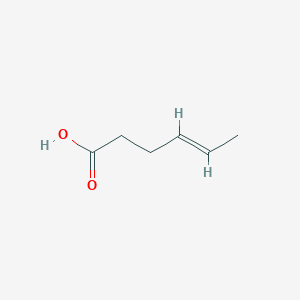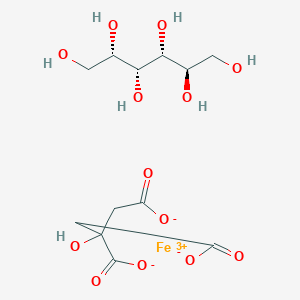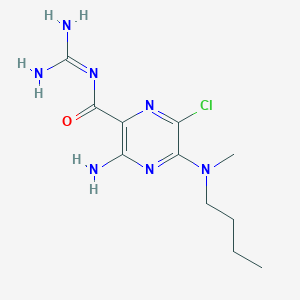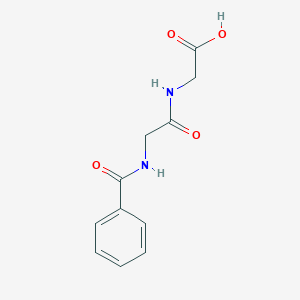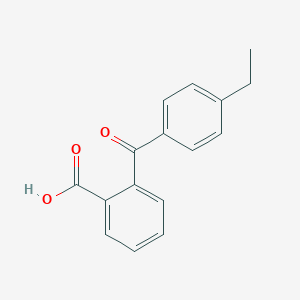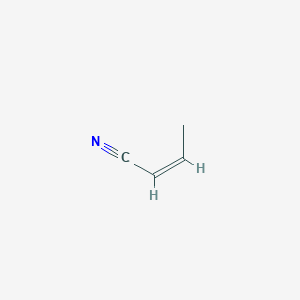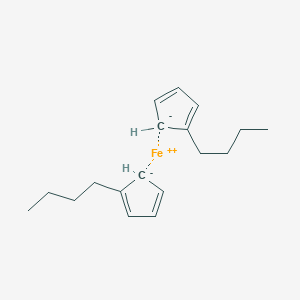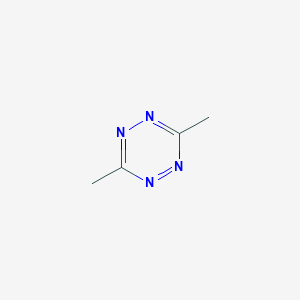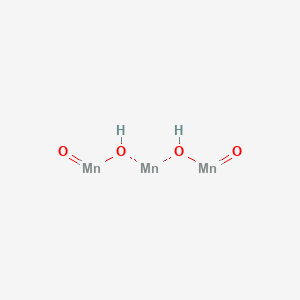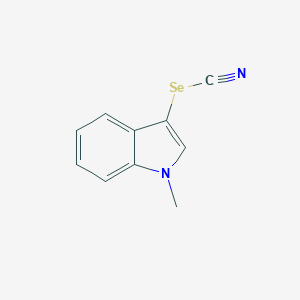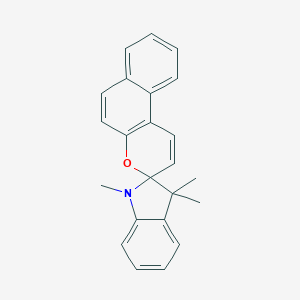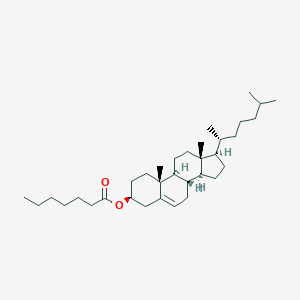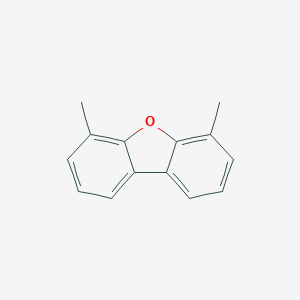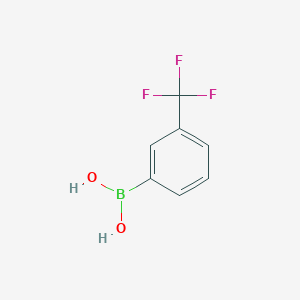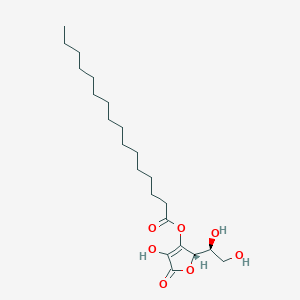
(Palmitoyloxy)-L-ascorbic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Palmitoyloxy)-L-ascorbic acid, commonly known as Ascorbyl Palmitate, is a fat-soluble derivative of Vitamin C. It is a powerful antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. Ascorbyl Palmitate has gained significant attention in scientific research due to its potential health benefits and application in various fields.
Mecanismo De Acción
Ascorbyl Palmitate works by scavenging free radicals and preventing oxidative damage to cells and tissues. It also inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and improving overall health.
Efectos Bioquímicos Y Fisiológicos
Ascorbyl Palmitate has been shown to improve skin health by reducing the appearance of wrinkles, fine lines, and age spots. It also enhances collagen production, which improves skin elasticity and firmness. Ascorbyl Palmitate has been found to reduce the risk of cardiovascular disease by lowering cholesterol levels, improving blood flow, and reducing oxidative stress. It also enhances immune function by stimulating the production of white blood cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ascorbyl Palmitate has several advantages for lab experiments. It is stable and has a long shelf life, making it easy to store and use. It is also readily available and relatively inexpensive. However, Ascorbyl Palmitate has some limitations, including its low solubility in water and its potential to oxidize in the presence of air and light.
Direcciones Futuras
There are several future directions for Ascorbyl Palmitate research. One area of interest is its potential use in cancer prevention and treatment. Ascorbyl Palmitate has been found to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Ascorbyl Palmitate has been found to reduce oxidative stress and inflammation in the brain, which may help prevent or slow the progression of these diseases. Overall, Ascorbyl Palmitate has significant potential for future research and application in various fields.
Métodos De Síntesis
Ascorbyl Palmitate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction between L-ascorbic acid and palmitic acid in the presence of a catalyst. Enzymatic synthesis involves the use of lipase enzymes to catalyze the reaction between L-ascorbic acid and palmitic acid. Microbial fermentation involves the use of microorganisms to produce Ascorbyl Palmitate.
Aplicaciones Científicas De Investigación
Ascorbyl Palmitate has been extensively studied for its potential health benefits. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it useful in preventing and treating various diseases. Ascorbyl Palmitate has been shown to improve skin health, reduce the risk of cardiovascular disease, and enhance immune function.
Propiedades
Número CAS |
1330-84-3 |
|---|---|
Nombre del producto |
(Palmitoyloxy)-L-ascorbic acid |
Fórmula molecular |
C22H38O7 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
[(2S)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hexadecanoate |
InChI |
InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(25)28-21-19(26)22(27)29-20(21)17(24)16-23/h17,20,23-24,26H,2-16H2,1H3/t17-,20-/m0/s1 |
Clave InChI |
DLPACQFCRQUOOZ-PXNSSMCTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@H]1[C@H](CO)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O |
Otros números CAS |
1330-84-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



